molecular formula C8H18N2O2 B14039222 N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester

Cat. No.: B14039222
M. Wt: 177.26 g/mol
InChI Key: QYJVBVKFXDHFPQ-GKOSEXJESA-N
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Description

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester is a chemical compound with a unique structure that includes a tert-butyl ester group and an aminoethyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl chloroformate with N-methyl-2-aminoethanol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the tert-butyl ester group can enhance the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

177.26 g/mol

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3/i4D3

InChI Key

QYJVBVKFXDHFPQ-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCN)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN

Origin of Product

United States

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